2-Chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its systematic name reflects its intricate structure, which includes a chloro group, a cyano group, and a pyrrole derivative. This compound is classified under heterocyclic compounds and is recognized for its potential applications in pharmacology, particularly in anticancer therapies.
The compound can be sourced from various chemical suppliers and has been documented in scientific literature and patent filings. It is often used as an intermediate in the synthesis of more complex pharmaceuticals.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide. Its CAS number is 923723-55-1, indicating its unique identity in chemical databases.
The synthesis of 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide typically involves several key steps:
Technical details such as reaction conditions (temperature, solvent, catalysts) are critical for optimizing yield and purity.
The molecular structure of 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide can be represented as follows:
The compound's structural representation can be visualized using SMILES notation: N#CC1=C(NC(CCl)=O)N(C(C=C2)=CC=C2F)C(C)=C1C
.
The chemical reactivity of 2-chloro-N-[3-cyano-1-(2-furylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide includes:
Technical details regarding these reactions depend on the specific conditions employed.
The mechanism of action for this compound primarily relates to its biological activities, particularly in cancer treatment. It may function through:
Data on specific targets and pathways would require further experimental validation through biochemical assays.
The physical properties include:
Chemical properties such as stability under different pH conditions and thermal stability are essential for practical applications. Data from studies would provide insights into these aspects.
This compound has several potential applications in scientific research:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4